

# Technical Support Center: Amine Unit Simulation Convergence

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## Compound of Interest

Compound Name: *N*-benzylcyclohexanamine

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing convergence issues encountered during amine unit simulations.

## Troubleshooting Guides

This section offers detailed solutions to specific convergence problems in a question-and-answer format.

**Question:** My absorber or stripper column simulation is failing to converge. What are the initial steps I should take?

**Answer:**

When a column fails to converge, a systematic approach to troubleshooting is crucial. Start by examining the solver's error messages and warnings for initial clues.<sup>[1]</sup> The following steps can then be taken:

- **Review Input Parameters:** Double-check all feed stream conditions (temperature, pressure, flow rate, and composition), column specifications (number of stages, feed locations, pressures), and equipment parameters for any inconsistencies or typographical errors.
- **Check the Property Package:** Ensure the correct thermodynamic property package is selected. For amine treating processes, specialized packages like "Amine Sweetening" or

"Electrolytic ELR" are generally required, as standard equations of state (e.g., Peng-Robinson, SRK) will not accurately model the chemical reactions and will lead to poor acid gas pickup and convergence problems.[\[1\]](#)

- Initialize with Simpler Models: If using a complex, rate-based model, try to first achieve convergence with a simpler equilibrium-based model.[\[2\]](#) Once a solution is found, you can switch to the more rigorous model.
- Incremental Changes: When making significant changes to input parameters such as sour gas composition, flow rate, or reboiler duty, implement them in smaller increments rather than all at once.[\[1\]](#) This helps the solver to find a stable solution path.

Question: My simulation shows insufficient acid gas absorption. What are the likely causes and how can I fix it?

Answer:

Inadequate acid gas absorption is a common issue that can often be traced back to several key factors:

- Incorrect Property Package: As mentioned, using a non-electrolyte property package will result in very low calculated acid gas absorption.[\[1\]](#)
- Low Amine Circulation Rate: The circulation rate of the lean amine solution may be too low to handle the amount of acid gas in the feed.[\[1\]](#) Increasing the circulation rate can improve absorption.
- High Lean Amine Loading: If the lean amine returning to the absorber is not sufficiently regenerated (i.e., has a high acid gas loading), its capacity to absorb more acid gas is diminished. Check the stripper performance, particularly the reboiler duty.[\[1\]](#)
- Inappropriate Temperature: The temperature of the lean amine entering the absorber is critical. A higher temperature can reduce the equilibrium capacity for acid gas absorption.[\[3\]](#)  
[\[4\]](#)

Question: The stripper column in my simulation is unstable and fails to converge. What specific parameters should I investigate?

Answer:

Stripper column convergence can be particularly sensitive. Here are some common troubleshooting strategies:

- **Reboiler Specifications:** Avoid specifying the reboiler temperature directly, as this is determined by the column pressure and composition. Instead, specify the reboiler duty or the steam rate.<sup>[1]</sup> An appropriate reboiler duty is typically in the range of 0.8 to 1.2 lb of steam per gallon of circulated amine solution.<sup>[1]</sup>
- **Rich Amine Feed Temperature:** The temperature of the rich amine feed to the stripper should be sufficiently high, typically in the range of 200-220°F (93-104°C), to facilitate stripping.<sup>[1]</sup> A feed temperature that is too low can cause convergence difficulties.<sup>[1]</sup>
- **Condenser Specifications:** Similar to the reboiler, it is often more robust to specify the condenser temperature rather than other parameters like reflux ratio, especially during initial convergence attempts.<sup>[1]</sup>
- **Solver Settings:** For strippers operating near minimum reflux, trying a different inner loop model, such as the "Boston-Sullivan Nonideal" model, can sometimes help achieve convergence.<sup>[1]</sup>

## Frequently Asked Questions (FAQs)

What is the difference between equilibrium-based and rate-based models in amine unit simulations, and how does it affect convergence?

Equilibrium-based models assume that the vapor and liquid phases leaving each stage are in perfect equilibrium. This is a simplification that can lead to faster calculations but may not accurately represent the actual performance of the column, especially when chemical reaction kinetics are significant.<sup>[2]</sup> Rate-based models, on the other hand, consider mass and heat transfer rates and reaction kinetics, providing a more rigorous and realistic simulation.<sup>[2]</sup> However, the additional complexity of rate-based models can sometimes lead to more challenging convergence.<sup>[5]</sup> It is often a good practice to start with an equilibrium model to get a converged solution and then switch to a rate-based model for more detailed analysis.<sup>[2]</sup>

How can I use solver settings to improve convergence?

Most simulation software provides options to adjust the solver's behavior. Here are a few common adjustments:

- **Increase Maximum Iterations:** If the solution is progressing but has not converged within the default number of iterations, increasing the maximum number of iterations can allow it to reach a solution.[\[1\]](#)
- **Adjust Damping Factors:** Damping factors control the size of the steps the solver takes between iterations. If the solution is oscillating, reducing the damping factor can help stabilize the calculations.[\[6\]](#) Some software also offers adaptive damping, which can automatically adjust the step size.[\[6\]](#)
- **Try Different Convergence Algorithms:** Different algorithms may be more suitable for certain types of problems. Experimenting with alternative algorithms available in your simulation software can sometimes overcome convergence difficulties.[\[1\]](#)

My flowsheet with a recycle loop is not converging. What should I do?

Flowsheets with recycle streams can introduce another layer of convergence challenges.

- **Check Recycle Tolerances:** Ensure the tolerance for the recycle convergence is not overly restrictive.
- **Component Weighting:** In some cases, adjusting the weighting of certain components in the recycle calculation can aid convergence. For example, decreasing the weight for reactive components like acid gases, amines, and water might be necessary.[\[1\]](#)
- **Initialization:** Proper initialization of the recycle stream with reasonable estimates for temperature, pressure, flow rate, and composition is crucial.

## Data Summary

The following table summarizes typical operating parameters for amine treating units, which can be used as a reference for setting up and troubleshooting simulations.

| Parameter              | Absorber  | Stripper  | Unit                     |
|------------------------|-----------|-----------|--------------------------|
| Lean Amine Temperature | 100 - 120 | -         | °F                       |
| Rich Amine Temperature | -         | 200 - 220 | °F                       |
| Reboiler Duty          | -         | 0.8 - 1.2 | lb steam/gal amine       |
| Lean Amine Loading     | -         | < 0.02    | mole acid gas/mole amine |
| Rich Amine Loading     | < 0.5     | -         | mole acid gas/mole amine |

## Experimental Protocols

While this document focuses on simulation, the underlying models are based on experimental data. A key experimental protocol for validating and tuning amine treating simulations is the Vapor-Liquid Equilibrium (VLE) experiment.

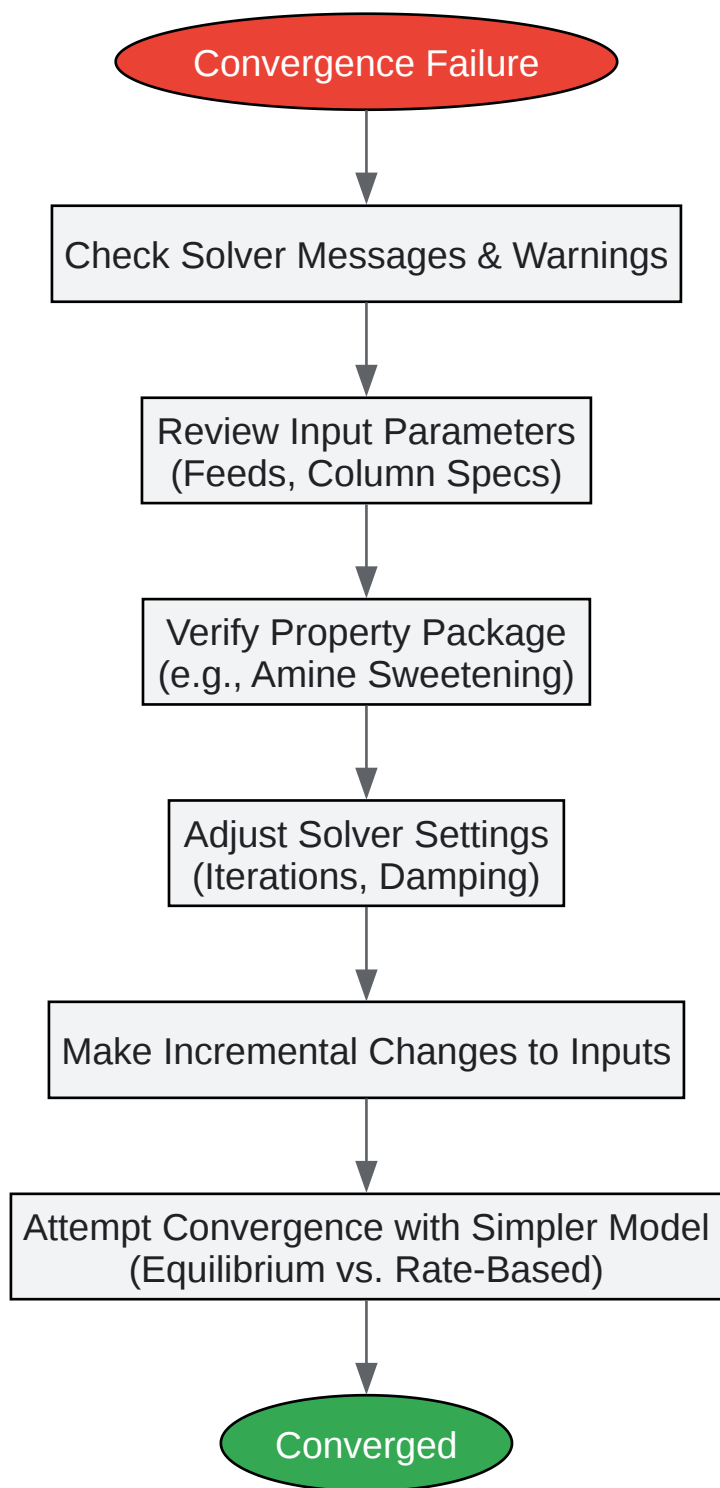
VLE Experiment for Amine Systems:

- **Preparation:** A known concentration of the amine solution is prepared.
- **Loading:** The amine solution is loaded with a known amount of acid gas ( $\text{H}_2\text{S}$ ,  $\text{CO}_2$ ) in a thermostatted equilibrium cell.
- **Equilibrium:** The mixture is agitated at a constant temperature and pressure until equilibrium is reached.
- **Sampling:** Samples of both the liquid and vapor phases are carefully withdrawn.
- **Analysis:** The composition of each phase is determined using techniques such as gas chromatography (for the vapor phase) and titration or ion chromatography (for the liquid phase) to determine the partial pressure of the acid gas and the acid gas loading in the amine solution.

- **Data Correlation:** The experimental data is used to regress parameters for the thermodynamic models (e.g., Electrolyte NRTL) used in the simulation software.

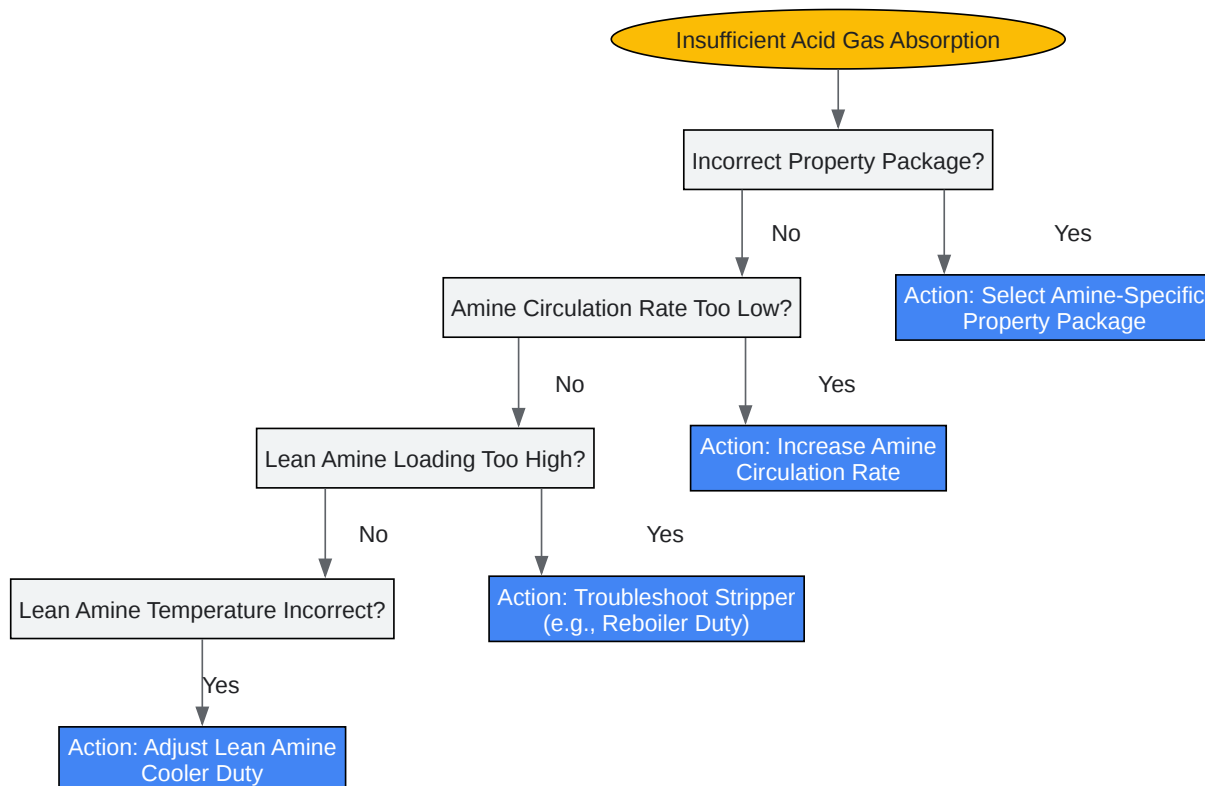
## Visualizations

The following diagrams illustrate logical workflows for troubleshooting common convergence issues in amine unit simulations.



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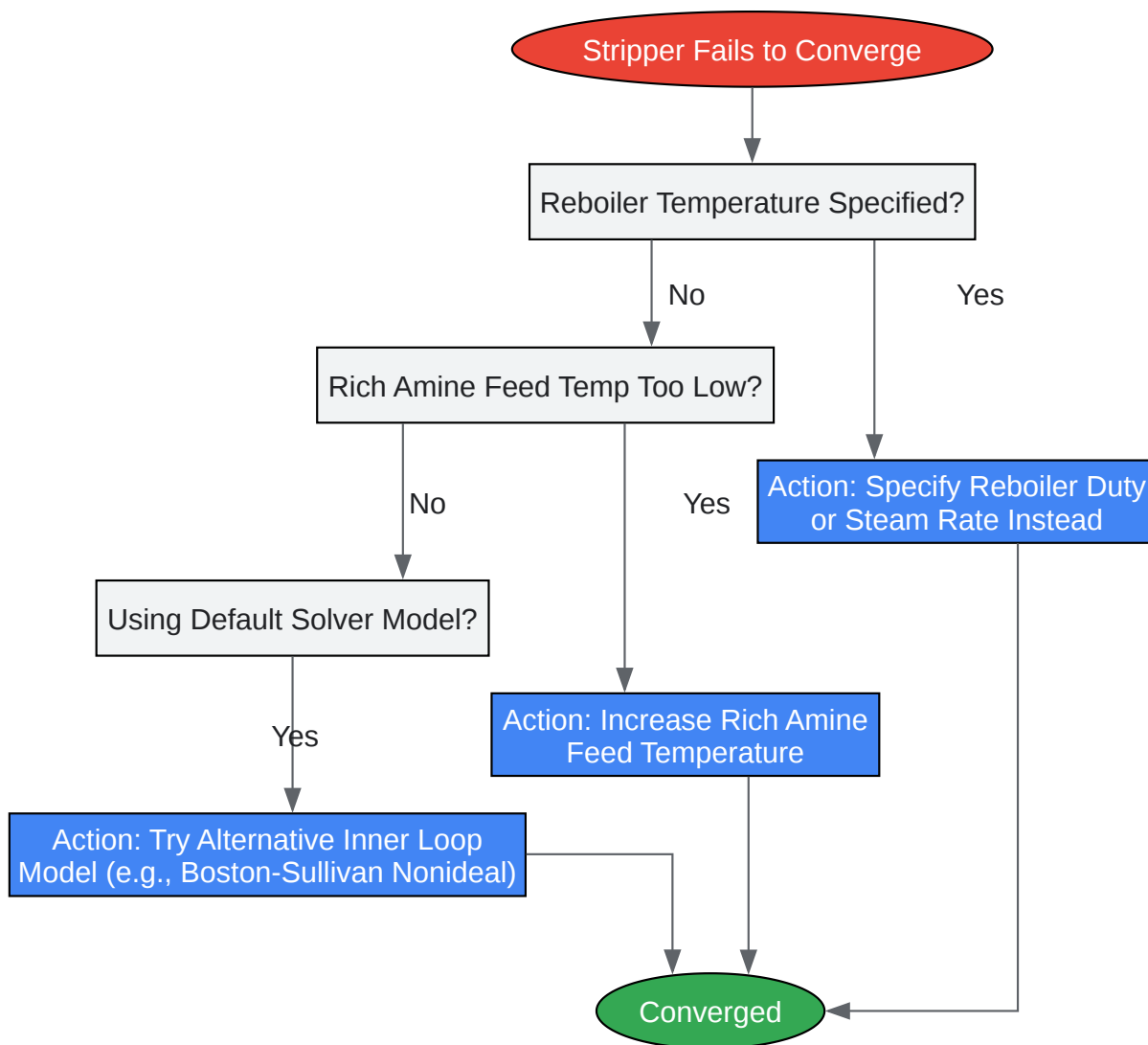
Caption: General troubleshooting workflow for simulation convergence failure.



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Caption: Troubleshooting guide for insufficient acid gas absorption.





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Caption: Troubleshooting guide for stripper column convergence issues.

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